Methyl stearidonate
Overview
Description
Methyl stearidonate, also known as γ-stearidonic acid methyl ester (18:4n-6), is a polyunsaturated fatty acid that has been identified in a thermophilic cyanobacterium Tolypothrix sp. and is suggested to have a wider presence in other organisms such as unicellular marine algae . It is a potential product of β-oxidation of arachidonic acid (20:4n-6) .
Synthesis Analysis
The synthesis of methyl stearate, which is structurally related to methyl stearidonate, can be achieved through esterification of stearic acid with methanol using a strong acidic cation exchange resin as a catalyst . The optimal conditions for this reaction have been identified, resulting in an esterification rate above 99% . Although this paper focuses on methyl stearate, the methodology could potentially be adapted for the synthesis of methyl stearidonate.
Molecular Structure Analysis
The molecular structure of methyl stearidonate has been characterized using various spectroscopic techniques. 1H-, 13C-, COSY-, and HSQC NMR spectra have been recorded, providing detailed information about the molecular structure . The behavior of its methyl ester during gas chromatography (GC) and GC-mass spectrometry (MS) has also been studied, indicating that it can rapidly form a 2-trans isomer when converted into a dimethyloxazoline derivative .
Chemical Reactions Analysis
Methyl stearidonate's chemical behavior during analysis suggests that it can be easily misidentified due to its elution properties on different chromatographic phases . For instance, on a polar ionic liquid phase, its methyl ester could be mistaken for 18:3n-3, while on a methylsilicone phase, it elutes ahead of other similar fatty acids . This indicates that methyl stearidonate can undergo chemical reactions that alter its identification during analytical procedures.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl stearidonate can be inferred from studies on closely related compounds. For example, the comparison of monolayer films of stearic acid and methyl stearate on an Al2O3 surface provides insights into the adsorption behavior of these compounds . Both compounds chemisorb onto the oxide surface with an asymmetric coordination of the carboxylate group, as evidenced by infrared spectroscopy . This suggests that methyl stearidonate may share similar surface chemistry properties due to its related structure.
Scientific Research Applications
- Methyl stearidonate is a chemical compound that holds immense potential in scientific research.
- It is a versatile material that offers opportunities for studying lipid metabolism, cell signaling, and drug delivery mechanisms.
- It is present in certain natural oils such as echium and black currant seed, and to the extent that these oils are incorporated into nutraceuticals, stearidonic acid can become a significant polyunsaturate in the human diet .
- Methyl stearidonate is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements .
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Lipid Metabolism Studies Methyl stearidonate can be used in studies of lipid metabolism . It can help researchers understand how the body processes fats and other lipids, which is crucial for understanding diseases like obesity and heart disease .
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Cell Signaling Research This compound can also be used in cell signaling research . Cell signaling is a complex system of communication that governs basic cellular activities and coordinates cell actions .
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Drug Delivery Mechanisms Methyl stearidonate could potentially be used in the development of drug delivery mechanisms . Its properties might make it useful for delivering medication to specific parts of the body .
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Nutraceuticals Methyl stearidonate is present in certain natural oils such as echium and black currant seed . These oils are often incorporated into nutraceuticals, making stearidonic acid a significant polyunsaturate in the human diet .
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Dietary Supplements The ester version of stearidonic acid, which is less water soluble, is more amenable for the formulation of stearidonate-containing diets and dietary supplements .
Safety And Hazards
properties
IUPAC Name |
methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKCHKCDPCDEG-GJDCDIHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015995 | |
Record name | Methyl stearidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl stearidonate | |
CAS RN |
73097-00-4 | |
Record name | Methyl stearidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.